

Traditional chemical synthesis of dodecanedioic acid from butadiene

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An In-depth Technical Guide to the Traditional Chemical Synthesis of Dodecanedioic Acid from Butadiene

For Researchers, Scientists, and Drug Development Professionals

Dodecanedioic acid (DDDA), a C12 α , ω -dicarboxylic acid, is a crucial monomer in the production of high-performance polymers such as Nylon 6,12, polyamides, polyesters, and adhesives.[1][2] It also finds applications as a corrosion inhibitor, surfactant, and in the formulation of coatings and fragrances.[1] While biotechnological routes using renewable feedstocks are emerging, the traditional synthesis, originating from butadiene, remains a cornerstone of its industrial production.[1][3] This guide provides a detailed technical overview of the multi-step chemical process for converting butadiene into dodecanedioic acid.

The traditional synthesis is a four-step process:

- Cyclotrimerization of Butadiene: Three molecules of 1,3-butadiene are catalytically converted to 1,5,9-cyclododecatriene (CDT).
- Hydrogenation of 1,5,9-Cyclododecatriene: The CDT is fully saturated to form cyclododecane (CDAN).
- Oxidation of Cyclododecane: CDAN is oxidized to a mixture of cyclododecanol (CDA) and cyclododecanone (CDK).



 Nitric Acid Oxidation: The CDA/CDK mixture is oxidized to yield the final product, dodecanedioic acid (DDDA).[2]

This document details the experimental protocols, reaction parameters, and quantitative performance metrics for each stage of this established industrial process.

Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene (CDT)

The synthesis begins with the cyclotrimerization of 1,3-butadiene, a process typically catalyzed by a Ziegler-Natta system.[4] The most common catalyst system consists of titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride (EASC).[5][6] This reaction selectively produces 1,5,9-cyclododecatriene, primarily as a mixture of isomers.

Caption: Workflow for the cyclotrimerization of butadiene to CDT.

Experimental Protocol

A continuous process for the cyclotrimerization of butadiene can be performed in a cascade of reactors.[6]

- Feed Preparation: Prepare separate feed streams. The first stream contains 1,3-butadiene. A second stream contains the solvent (e.g., benzene or toluene), dried to a water content of approximately 15 ppm.[6] A third stream contains TiCl₄ dissolved in the solvent, and a fourth contains ethylaluminum sesquichloride (EASC) also dissolved in the solvent.[6]
- Reaction: Continuously feed the streams into the first reactor of the cascade. Maintain the
 reaction temperature between 40°C and 80°C and a pressure of approximately 2 bar.[4][7]
 The molar ratio of the aluminum compound to the titanium compound is typically maintained
 between 5:1 and 15:1.[8]
- Catalyst Quenching: At the end of the reaction, the catalyst is deactivated, often by the addition of methanol.[7]
- Work-up and Purification: The reaction mixture is filtered. The resulting crude product, containing CDT, byproducts (like 1,5-cyclooctadiene and 4-vinylcyclohexene), higher



oligomers, and solvent, is separated by distillation to isolate CDT with a purity of ≥99%.[5][6]

Ouantitative Data: Butadiene Trimerization

Parameter	Value	Catalyst System	Solvent	Reference
Butadiene Conversion	>95%	TiCl4 / EASC	Benzene	[6]
CDT Selectivity	87.2% - 90.2%	TiCl4 / EASC	Benzene	[6]
C ₈ Isomers Selectivity	3.9% - 5.4%	TiCl4 / EASC	Benzene	[6]
CDT Yield	93%	Nitrogen-Ligand Supported Ti / EASC	Toluene	[9]
Reaction Temperature	30°C - 80°C	TiCl4 / Alkylaluminum	Benzene, Toluene	[7]
Reaction Pressure	~2 bar	Ziegler-Natta	-	[4]

Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane (CDAN)

In the second step, the three double bonds of 1,5,9-cyclododecatriene are fully saturated through catalytic hydrogenation to produce cyclododecane. This is a high-yield reaction typically performed at elevated temperature and pressure.

Experimental Protocol

The hydrogenation of CDT is carried out via a liquid-phase process.[10]

Reactor Charging: The 1,5,9-cyclododecatriene is charged into a high-pressure autoclave. A
hydrogenation catalyst, typically Raney Nickel, is added.[4]



- Hydrogenation: The reactor is sealed and purged with an inert gas like nitrogen before being pressurized with hydrogen gas. The reaction is conducted at a temperature of 170°C - 200°C and a pressure of 10 - 28 bar.[4][10]
- Monitoring: The reaction is monitored until the uptake of hydrogen ceases, indicating complete saturation of the double bonds.
- Catalyst Removal: After cooling and depressurization, the reaction mixture is filtered to remove the solid catalyst. The resulting liquid is high-purity cyclododecane, which can be used in the next step without further purification.

Ouantitative Data: CDT Hydrogenation

Parameter	Value	Catalyst	Temperatur e	Pressure	Reference
Cyclododeca ne Yield	Up to 99.9%	Pd/Al ₂ O ₃	Up to 140°C	Up to 12 atm	[11]
Reaction Temperature	170°C - 180°C	Raney Nickel	-	-	[4]
Reaction Pressure	26 - 28 bar	Raney Nickel	-	-	[4]

Step 3: Air Oxidation of Cyclododecane to Cyclododecanol/Cyclododecanone (CDA/CDK)

This step involves the liquid-phase oxidation of cyclododecane using air. A key feature of this process is the use of boric acid, which serves to protect the initially formed cyclododecanol from over-oxidation by converting it into a more stable borate ester.[12] This significantly improves the selectivity towards the desired alcohol and ketone mixture.

Experimental Protocol

The oxidation of cyclododecane is a controlled process where conversion is deliberately kept low to maximize selectivity.[10][13]



- Reaction Setup: High-purity cyclododecane (containing <0.3 wt% cyclododecanone) is mixed with 2.0-6.5 wt% boric acid in a reactor.[13]
- Oxidation: Air (or an oxygen-containing gas with 7-21 mol% O₂) is bubbled through the liquid reaction mixture at a temperature of 155°C 170°C and atmospheric pressure.[10][13] The reaction is continued until a conversion of 5-25% is achieved.[13]
- Hydrolysis: The resulting reaction mixture, containing unreacted cyclododecane and cyclododecyl borate esters, is treated with hot water to hydrolyze the esters, releasing cyclododecanol and regenerating boric acid.[12]
- Separation: The organic phase is separated from the aqueous phase. Unreacted cyclododecane is removed by vacuum distillation and recycled. The remaining product is a mixture composed primarily of cyclododecanol (CDA) and cyclododecanone (CDK).[12]

Quantitative Data: Cyclododecane Oxidation

Parameter	Value	Catalyst	Temperatur e	Conversion	Reference
Selectivity to CDA/CDK	>90%	Boric Acid	155°C - 170°C	5-25%	[13]
CDA in Product Mix	80-90%	Boric Acid	160°C - 180°C	-	[4]
CDK in Product Mix	10-20%	Boric Acid	160°C - 180°C	-	[4]
CDA Yield	~80%	Boric Acid	-	-	[12]

Step 4: Oxidation of CDA/CDK Mixture to Dodecanedioic Acid (DDDA)

The final step is the oxidative cleavage of the C12 ring of the cyclododecanol and cyclododecanone mixture to form the linear dodecanedioic acid. This is a vigorous oxidation reaction, most commonly performed using nitric acid.

Caption: Final oxidation and purification steps to produce DDDA.



Experimental Protocol

- Reaction: The mixture of cyclododecanol and cyclododecanone is reacted with nitric acid.
 This reaction is often catalyzed by the addition of copper and vanadium compounds.[4]
- Crystallization: Upon completion of the reaction, the mixture is cooled. Dodecanedioic acid, being a solid with limited solubility in the reaction medium at lower temperatures, crystallizes out of the solution.[14]
- Purification: The crystallized DDDA is collected by filtration. It is then washed with cold water
 to remove residual nitric acid and soluble byproducts.[4] The solid product is subsequently
 dried. This process can yield DDDA with a purity exceeding 99%.[4] The filtrate may be
 processed further to recover smaller dicarboxylic acids that are formed as byproducts.[4]

Quantitative Data: Final Oxidation to DDDA

Parameter	Value	Oxidizing Agent	Catalyst	Reference
DDDA Yield (from CDA)	88%	Nitric Acid	Copper, Vanadium	[4]
Combined Acid Yield (from CDK)	~94%	Nitric Acid	Copper, Vanadium	[4]
DDDA Purity	>99%	Nitric Acid	Copper, Vanadium	[4]
DDDA Yield (from specific diol)	93.1%	Hydrogen Peroxide / Acetic Acid	Methanesulfonic acid	[14]

Summary

The traditional chemical synthesis of dodecanedioic acid from butadiene is a robust, multistage process that has been optimized for industrial-scale production. It begins with the precise catalytic trimerization of a C4 building block into a C12 carbocycle, followed by saturation and a two-step oxidative ring-opening to yield the final linear dicarboxylic acid. While each step presents unique challenges, from catalyst sensitivity in the first stage to the control of selectivity



in the third, the overall pathway is a well-established and efficient method for producing highpurity DDDA, a vital component for the polymer industry.

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